![molecular formula C16H20O2 B14526877 (3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene CAS No. 62642-96-0](/img/structure/B14526877.png)
(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene is a complex organic compound with a unique structure It belongs to the class of cyclopenta[a]naphthalenes, which are known for their polycyclic aromatic hydrocarbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene typically involves multi-step organic reactions. One possible route includes:
Cyclization: Starting from a suitable precursor, such as a substituted naphthalene, cyclization reactions can be employed to form the cyclopenta[a]naphthalene core.
Functional Group Introduction: Methoxy and methyl groups can be introduced through reactions such as methylation and methoxylation using reagents like methyl iodide and sodium methoxide.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, (3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may allow it to bind to specific biological targets, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Further research is needed to explore its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene depends on its interactions with molecular targets. These interactions can involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrenes: Similar polycyclic aromatic hydrocarbons with different substitution patterns.
Methoxy-substituted Naphthalenes: Compounds with methoxy groups attached to the naphthalene core.
Methyl-substituted Cyclopenta[a]naphthalenes: Compounds with methyl groups attached to the cyclopenta[a]naphthalene core.
Uniqueness
(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene is unique due to its specific stereochemistry and combination of functional groups
Properties
CAS No. |
62642-96-0 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(3R,3aR)-3,7-dimethoxy-3a-methyl-2,3,4,5-tetrahydrocyclopenta[a]naphthalene |
InChI |
InChI=1S/C16H20O2/c1-16-9-8-11-10-12(17-2)4-5-13(11)14(16)6-7-15(16)18-3/h4-6,10,15H,7-9H2,1-3H3/t15-,16-/m1/s1 |
InChI Key |
AONRAOJJWAOQSP-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@@]12CCC3=C(C1=CC[C@H]2OC)C=CC(=C3)OC |
Canonical SMILES |
CC12CCC3=C(C1=CCC2OC)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate](/img/structure/B14526803.png)












